DL-Valine-d8

描述

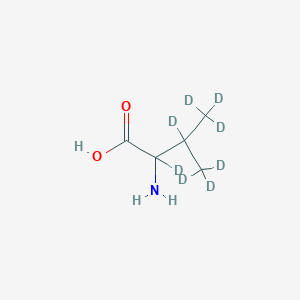

DL-Valine-d8: is a deuterated form of the amino acid valine, where eight hydrogen atoms are replaced by deuterium. This isotopic labeling is often used in scientific research to study metabolic pathways, protein structures, and other biochemical processes. The molecular formula of this compound is (CD3)2CDCD(NH2)CO2H, and it has a molecular weight of 125.20 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: DL-Valine-d8 can be synthesized through various methods, including chemical synthesis and microbial preparation. One common method involves the deuteration of valine using deuterated reagents. The reaction typically involves the use of deuterated water (D2O) and a deuterated catalyst under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as bacteria are engineered to produce valine, which is then subjected to deuteration. This method is advantageous due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

化学反应分析

Types of Reactions: DL-Valine-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form deuterated valinol.

Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various catalysts and reagents, including palladium on carbon (Pd/C) and deuterated solvents, are employed.

Major Products:

Oxidation: Formation of deuterated keto acids.

Reduction: Formation of deuterated valinol.

Substitution: Formation of various deuterated derivatives.

科学研究应用

Metabolomics and Biomarker Discovery

DL-Valine-d8 is widely utilized as an internal standard in mass spectrometry for the quantification of branched-chain amino acids (BCAAs) in biological samples. Its incorporation allows for precise measurement and analysis of metabolites associated with various diseases.

Case Study: Breast Cancer Risk Assessment

A study investigated the association between pre-diagnostic circulating amino acids and breast cancer risk. The researchers used this compound as an internal standard during liquid chromatography-mass spectrometry (LC-MS) analyses. They found that elevated levels of valine were linked to an increased risk of breast cancer among women, highlighting the potential of BCAAs as biomarkers for cancer diagnosis and prognosis .

| Amino Acid | Risk Factor | Significance Level |

|---|---|---|

| Valine | Increased risk | p ≤ 0.05 |

| Isoleucine | Not significant | p = 0.09 |

| Leucine | Increased risk | p < 0.01 |

Cancer Research

In cancer research, this compound has been employed to understand metabolic alterations in tumor cells. The compound aids in tracing metabolic pathways and identifying potential therapeutic targets.

Case Study: Pancreatic Cancer

Research indicated that elevated plasma levels of BCAAs, including valine, were early indicators of pancreatic cancer. In a study involving mice with mutant Kras expression, this compound was used to track changes in amino acid metabolism associated with tumor growth .

| Amino Acid | Cancer Type | Correlation |

|---|---|---|

| Valine | Pancreatic Cancer | Positive correlation |

| Leucine | Breast Cancer | Positive correlation |

| Isoleucine | Not significant | - |

Drug Development

This compound is also significant in drug development processes, particularly in the creation of novel therapeutics and understanding drug metabolism.

Application: Antibody-Drug Conjugates (ADCs)

The compound has been utilized in the development of ADCs, where it helps in tracking the distribution and metabolism of drugs within biological systems. The incorporation of stable isotopes like this compound facilitates better understanding of pharmacokinetics and biodistribution .

Nutritional Studies

In nutritional research, this compound serves as a tool for studying amino acid metabolism and its implications on health.

Case Study: Diabetes Risk

A study highlighted the role of BCAAs, including valine, in metabolic disorders such as diabetes. Using this compound as a tracer allowed researchers to analyze how these amino acids influence insulin sensitivity and glucose metabolism .

| Metabolic Condition | Associated Amino Acids | Findings |

|---|---|---|

| Diabetes | Valine | Elevated levels correlate with increased risk |

作用机制

The mechanism of action of DL-Valine-d8 involves its incorporation into metabolic pathways and protein structures. The deuterium atoms in this compound provide a unique isotopic signature that can be detected using analytical techniques such as NMR spectroscopy. This allows researchers to track the compound’s distribution and interactions within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .

相似化合物的比较

DL-Valine-d8 is unique due to its deuterium labeling, which distinguishes it from other non-deuterated amino acids. Similar compounds include:

L-Valine-d8: The L-isomer of valine with deuterium labeling.

D-Valine-d8: The D-isomer of valine with deuterium labeling.

DL-Glutamic acid-d3: Another deuterated amino acid used in similar research applications

This compound’s uniqueness lies in its ability to provide detailed insights into biochemical processes through isotopic labeling, making it a valuable tool in various scientific fields.

生物活性

DL-Valine-d8 is a stable isotope-labeled derivative of the branched-chain amino acid (BCAA) valine, which plays a crucial role in various biological processes, including protein synthesis, energy production, and metabolic regulation. This article explores the biological activity of this compound, focusing on its implications in metabolic disorders, cancer risk, and cardiovascular health.

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and making it a valuable tool for metabolic studies. Its structural formula is represented as follows:

1. Metabolic Role

Branched-chain amino acids (BCAAs), including valine, are essential for muscle metabolism and energy production. Studies indicate that elevated levels of circulating BCAAs are associated with various metabolic disorders. For instance, a study demonstrated that elevated BCAA levels can be an early marker for pancreatic ductal adenocarcinoma (PDAC), suggesting a link between BCAA metabolism and cancer progression .

Table 1: Association of BCAAs with PDAC Risk

| BCAA Type | Risk Factor (Top Quintile vs Bottom Quintile) |

|---|---|

| Isoleucine | 2.11 (1.40-3.18) |

| Leucine | 2.08 (1.38-3.13) |

| Valine | 2.00 (1.37-2.92) |

2. Cancer Risk

Research has shown that higher levels of valine are associated with an increased risk of breast cancer among women . The mechanisms underlying this association may involve alterations in metabolic pathways influenced by BCAAs.

Case Study: Breast Cancer and Valine Levels

A nested case-control study within the Women's Health Study found that elevated plasma valine levels correlated with a higher incidence of breast cancer over a mean follow-up period of 12.2 years . This highlights the potential role of this compound in cancer biomarker research.

3. Cardiovascular Health

This compound also plays a role in cardiovascular health. A study identified branched-chain amino acids as novel markers for cardiovascular disease (CVD) susceptibility . The findings suggest that monitoring BCAA levels could provide insights into early cardiovascular risk.

Table 2: BCAA Levels and CVD Risk

| Amino Acid | Incidence Rate (CVD Events) |

|---|---|

| Valine | Increased |

| Isoleucine | Increased |

| Leucine | Increased |

Mechanistic Insights

The biological activity of this compound is closely linked to its metabolism. Elevated levels of BCAAs have been shown to affect insulin sensitivity and glucose metabolism, contributing to conditions such as type 2 diabetes . The precise mechanisms remain an area of active research, with ongoing studies investigating the pathways through which BCAAs influence metabolic health.

属性

IUPAC Name |

2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514732 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-63-8 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DL-Valine-d8 is a stable-isotope labeled form of valine. In the research paper you provided [], researchers used this compound as a tracer to investigate the biosynthesis of cystothiazole A in Cystobacter fuscus. By feeding the bacteria this compound and analyzing the resulting cystothiazole A, they confirmed that the isopropyl moiety of cystothiazole A is derived from L-valine, likely through its conversion to isobutyryl-CoA. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。